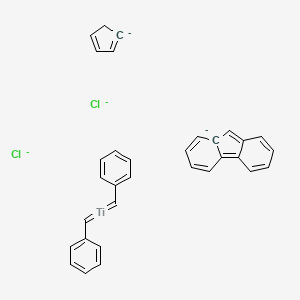

cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride

Description

The compound cyclopenta-1,3-diene; dibenzylidenetitanium; fluoren-8a-ide; dichloride is a titanium-based organometallic complex featuring mixed ligands: cyclopentadienyl (Cp), benzylidene, and fluorenyl groups, along with two chloride counterions. These compounds are characterized by their "sandwich" geometry, where the titanium center is coordinated by π-bonded aromatic ligands .

Key properties of such complexes include:

Properties

CAS No. |

224951-46-6 |

|---|---|

Molecular Formula |

C32H26Cl2Ti-4 |

Molecular Weight |

529.3 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride |

InChI |

InChI=1S/C13H9.2C7H6.C5H5.2ClH.Ti/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;2*1-7-5-3-2-4-6-7;1-2-4-5-3-1;;;/h1-9H;2*1-6H;1-3H,4H2;2*1H;/q-1;;;-1;;;/p-2 |

InChI Key |

AJGCINZPKOOOHC-UHFFFAOYSA-L |

Canonical SMILES |

C1C=CC=[C-]1.C1=CC=C(C=C1)C=[Ti]=CC2=CC=CC=C2.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of cyclopenta-1,3-diene with dibenzylidenetitanium chloride in the presence of a suitable solvent. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The fluoren-8a-ide moiety is then introduced through a subsequent reaction step, often involving the use of a Grignard reagent or similar organometallic reagent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety, yield optimization, and cost-effectiveness. Large-scale production typically requires the use of specialized equipment to handle the reactive intermediates and maintain the necessary reaction conditions. The final product is usually purified through techniques such as recrystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced species.

Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated species. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

Cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride has a broad range of applications in scientific research:

Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride exerts its effects involves complex interactions at the molecular level. The compound can coordinate with various substrates through its metal center, facilitating a range of chemical transformations. The cyclopentadiene and fluoren-8a-ide moieties play crucial roles in stabilizing the reactive intermediates and enhancing the overall reactivity of the compound. The specific pathways and molecular targets involved depend on the nature of the reaction and the substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclopenta-1,3-diene; dibenzylidenetitanium; fluoren-8a-ide; dichloride with structurally or functionally related titanium complexes:

Key Research Findings

Ligand Effects on Reactivity: The fluorenyl ligand in the target compound likely lowers the titanium center’s LUMO energy compared to Cp-only systems, enhancing electrophilicity and catalytic activity in Diels-Alder or polymerization reactions .

Synthetic Utility :

- Cyclopentadiene (Cp) is a common ligand precursor, generated via thermal cracking of dicyclopentadiene (). Its use in the target compound’s synthesis suggests a ligand substitution pathway involving fluorenyl or benzylidene precursors .

- Mixed-ligand titanium complexes are often synthesized via stepwise ligand addition, as seen in protocols for related guanidine catalysts () or silylium ion-stabilized systems ().

Pharmacological Potential: Titanocene dichloride (Cp₂TiCl₂) exhibits anticancer activity by disrupting DNA replication . The fluorenyl ligand in the target compound could enhance lipophilicity, improving cell membrane penetration .

Stability and Handling :

- Unlike simpler Cp-Ti complexes, the inclusion of fluorenyl and benzylidene ligands may increase air/moisture sensitivity due to increased electron density at the metal center. This necessitates stringent inert-atmosphere handling (e.g., glovebox techniques) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.